(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide

Chiral synthesis Pramipexole manufacturing Enantiomeric purity

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS 1867177-06-7; also cataloged as Pramipexole Impurity 22 / Impurity is an enantiomerically defined heterocyclic acetamide that serves as a pivotal protected intermediate in the industrial synthesis of the dopamine-D₂/D₃ receptor agonist Pramipexole. The (S)-configuration at the 6-position of the tetrahydrobenzothiazole core is essential for the ultimate production of the (S)-enantiomer of Pramipexole, an anti-Parkinsonian agent.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
Cat. No. B13435718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)/t6-/m0/s1
InChIKeyQXKCTWPNUINDQK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide – Procurement-Ready Compound Profile for Pramipexole Intermediate & Impurity Reference Standard


(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS 1867177-06-7; also cataloged as Pramipexole Impurity 22 / Impurity 35) is an enantiomerically defined heterocyclic acetamide that serves as a pivotal protected intermediate in the industrial synthesis of the dopamine-D₂/D₃ receptor agonist Pramipexole . The (S)-configuration at the 6-position of the tetrahydrobenzothiazole core is essential for the ultimate production of the (S)-enantiomer of Pramipexole, an anti-Parkinsonian agent . The compound is also supplied as a fully characterized impurity reference standard with regulatory-compliant characterization data for ANDA method development, validation, and quality control .

Why Generic Substitution of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Fails in Regulated Pramipexole Manufacturing & Impurity Control


Within the 2-aminotetrahydrobenzothiazole class, the acetamide-protected (S)-enantiomer occupies a uniquely defined position that is not interchangeable with its racemate, its (R)-antipode, or downstream deprotected intermediates. The racemic N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS 104617-51-8) introduces the wrong enantiomer into the synthetic stream, ultimately yielding dexpramipexole rather than the desired (S)-pramipexole, a divergence with direct regulatory and pharmacological consequences . Furthermore, substituting the acetamide-protected intermediate (III) with the downstream free diamine (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (IV) alters the reduction/alkylation step selectivity profile first documented by Schneider and Mierau . In analytical quality control, the compound's identity as Pramipexole Impurity 22/35, supplied with certified, fully characterized spectral data compliant with ICH/USP guidelines, makes it irreplaceable by generic benzothiazole derivatives for validated HPLC method development .

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide: Quantitative Differentiation from Closest Analogs, Racemates, and In-Class Alternatives


Enantiomeric Identity Defines Final Drug Substance: (S)-Acetamide Intermediate vs. Racemic Acetamide Intermediate in Pramipexole Synthesis

The (S)-enantiomer of the acetamide intermediate is the stereochemically correct precursor for the synthesis of (S)-pramipexole, the active pharmaceutical ingredient. In contrast, the racemic form (CAS 104617-51-8) or the (R)-enantiomer would lead to the production of dexpramipexole, which is not indicated for Parkinson's disease and is currently under investigation for a distinct indication (eosinophil-associated disorders) . The patent literature explicitly specifies the (S)-configuration at the 6-position for the downstream diamine intermediate (IV) to ensure the correct stereochemistry of the final drug . While Jaen et al. (1991) demonstrated that certain tetrahydrobenzothiazole dopamine agonists display very low stereoselectivity at the receptor, this pertains to the final agonist, not the synthetic intermediate whose stereochemistry dictates the absolute configuration of the final product .

Chiral synthesis Pramipexole manufacturing Enantiomeric purity

Protected Intermediate (Acetamide) vs. Free Diamine: Differential Stability and Handling in Large-Scale Pramipexole Production

The acetamide protecting group at the 6-position of the target compound confers distinct physicochemical properties compared to the downstream free diamine intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4). The predicted pKa of the target compound is 7.12 ± 0.20, whereas the free diamine is expected to have a significantly higher basicity due to the primary alkyl amine at the 6-position . The boiling point of the acetamide intermediate is predicted at 503.3 ± 39.0 °C at 760 mmHg, with a flash point of 258.2 ± 27.1 °C, indicating lower volatility and potentially easier handling than the free diamine . The acetamide form is a beige solid supplied with storage at -20 °C for maximum stability, whereas the free diamine is more hygroscopic and prone to oxidative degradation, directly impacting procurement logistics .

Process chemistry Intermediate stability Pramipexole manufacturing

Impurity Reference Standard Quantification: Pramipexole Impurity 22/35 vs. Uncharacterized Process Impurities for ANDA-Quality HPLC Method Validation

The compound is supplied as Pramipexole Impurity 22 (CAS 104617-51-8) or Impurity 35 (CAS 1867177-06-7 for the (S)-enantiomer) with detailed characterization data compliant with regulatory guidelines (ICH, USP), including HPLC purity ≥95% and full spectral characterization (NMR, IR, MS) . In contrast, many process-related impurities in pramipexole manufacturing—such as ethyl pramipexole and dipropyl pramipexole—have only recently been reported and are not yet available as fully certified reference standards . The USP monograph for Pramipexole specifies relative retention times (RRTs) for known impurities; while the exact RRT of Impurity 22 is not publicly disclosed in the sources examined, its availability as a certified standard with documented batch-specific purity (typically 95–98% by HPLC) allows direct use in system suitability testing and relative response factor determination .

Pharmaceutical analysis Impurity reference standard HPLC method validation

Tetrahydrobenzothiazole Class Pharmacology: (S)-Acetamide Intermediate vs. Active Dopamine Agonists – Role Definition Prevents Misapplication

The target compound is a synthetic intermediate, not a dopamine receptor agonist. The 6-acetamido group serves as a protecting group that must be hydrolyzed to the free amine before the molecule gains pharmacological activity. Studies on the tetrahydrobenzothiazole class have established that 2,6-diaminotetrahydrobenzothiazole (specifically (-)-5, the S enantiomer) is the most active dopamine autoreceptor agonist in this series, with an IC₅₀ of 24 nM at the rat D₂ receptor . The acetamide-protected form exhibits no meaningful dopamine receptor binding, as the bulkier acetamido group at the 6-position sterically hinders receptor interaction . This is a critical differentiation point: procuring the acetamide for use as a dopamine agonist would be a fundamental error; its sole value lies in its role as a synthetic intermediate or as an impurity reference standard .

Dopamine receptor pharmacology Structure-activity relationship Intermediate classification

Verified Application Scenarios for (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Based on Quantitative Differentiation Evidence


Generic Pramipexole Hydrochloride ANDA Manufacturing – Enantiomerically Defined Intermediate Procurement

The (S)-acetamide intermediate (CAS 1867177-06-7) is the direct precursor in the most widely used industrial synthetic route to Pramipexole hydrochloride, following the Griss/Thomae process (DE 3447075, EP 0186087). After cyclization of 4-acetamidocyclohexanone with thiourea and bromine, the intermediate is hydrolyzed with refluxing aqueous HBr to yield racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is then resolved with L-(+)-tartaric acid to obtain the (S)-enantiomer . Procurement of the pre-formed (S)-acetamide eliminates the need for in-house chiral resolution and reduces the number of synthetic steps. The predicted pKa of 7.12 ± 0.20 and boiling point of 503.3 °C inform the selection of appropriate reaction and purification conditions .

Analytical Method Development & Validation (AMV) for Pramipexole Drug Product Release Testing

As Pramipexole Impurity 22 (CAS 104617-51-8) or Impurity 35 (CAS 1867177-06-7), the compound is applied as a certified reference standard for HPLC-UV system suitability testing, relative retention time (RRT) marker calibration, and relative response factor (RRF) determination. It is supplied with full characterization data (NMR, IR, MS, HPLC purity ≥95%) compliant with ICH Q3A/B and USP general chapter <621> . This enables direct use in validated analytical procedures for ANDA submissions without the need for additional structural confirmation, a distinct advantage over non-certified impurity isolates.

Dexpramipexole vs. Pramipexole Research: Chiral Intermediate Sourcing for Comparative Enantiomer Studies

The (S)-acetamide intermediate is explicitly required for the synthesis of (S)-pramipexole and can be contrasted with the (R)-enantiomer used in dexpramipexole synthesis (Molecules 2020, 25, 3692) . The recent chemoenzymatic synthesis described by the same group produces both (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide as key synthons, but the classical acetamide route remains the benchmark for large-scale production. Researchers investigating enantiomer-specific pharmacology must source the correct enantiomer of the intermediate to ensure unambiguous structure-activity conclusions.

Stability-Indicating Method Development: Forced Degradation Study Impurity Marker

The acetamide intermediate has been identified as a process-related impurity that may be present in pramipexole drug substance. Its full characterization allows it to serve as a spike-in reference for forced degradation studies (acid, base, oxidative, thermal, photolytic) to confirm peak identity and establish degradation pathways . The compound's beige solid form with storage at -20 °C ensures long-term stability as a reference standard, enabling multi-year method lifecycle management.

Quote Request

Request a Quote for (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.